3'-Chloro-2,2,2,4'-tetrafluoroacetophenone
Description
Chemical Identity and Nomenclature
This compound represents a complex halogenated aromatic ketone characterized by its distinctive substitution pattern of both chlorine and fluorine atoms. The compound is systematically named as 1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethanone according to International Union of Pure and Applied Chemistry nomenclature conventions. The molecular structure consists of a benzene ring bearing chlorine at the meta position and fluorine at the para position relative to the carbonyl group, while the acetyl moiety contains three fluorine atoms in the alpha position, creating a trifluoromethyl ketone functionality.
The compound possesses several alternative names that reflect different nomenclature approaches and historical naming conventions. These include this compound, ethanone 1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoro-, and 3-chloro-4-fluorotrifluoroacetophenone. The systematic naming follows the principle of identifying the substituted acetophenone core with appropriate locants indicating the positions of halogen substituents.
Table 1: Chemical Identifiers for this compound
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 845823-05-4 |
| Molecular Formula | C8H3ClF4O |
| Molecular Weight | 226.56 g/mol |
| Simplified Molecular Input Line Entry System | FC(F)(F)C(C1=CC=C(F)C(Cl)=C1)=O |
| International Chemical Identifier Key | DIJLIJGFYSXFKS-UHFFFAOYSA-N |
| Molecular Design Limited Number | MFCD01319998 |
| Physical State | Clear yellow oil |
| Purity | 97% |
The structural complexity of this compound arises from the presence of four fluorine atoms and one chlorine atom distributed across both the aromatic ring and the carbonyl-containing side chain. The trifluoromethyl group attached to the carbonyl carbon represents one of the most electron-withdrawing substituents in organic chemistry, significantly influencing the compound's reactivity and physical properties. The aromatic ring substitution pattern creates a unique electronic environment where the chlorine substituent at the 3-position and fluorine at the 4-position work in concert to modify the electron density distribution throughout the molecular framework.
Historical Context in Fluorinated Acetophenone Research
The development of fluorinated acetophenone derivatives has evolved significantly over the past several decades, with this compound representing an advanced example of synthetic organofluorine chemistry. The historical progression of fluorinated acetophenone research began with simpler monofluorinated derivatives and gradually advanced to more complex polyfluorinated structures as synthetic methodologies improved and the unique properties of fluorine-containing compounds became better understood.
Early research in fluorinated acetophenone chemistry focused primarily on the synthesis and characterization of alpha-fluoroacetophenones, which served as foundational compounds for understanding the effects of fluorine substitution on aromatic ketone reactivity. These initial studies revealed that the introduction of fluorine atoms, particularly in the alpha position relative to the carbonyl group, dramatically altered both the electronic properties and chemical behavior of acetophenone derivatives. The development of reliable synthetic methods for introducing multiple fluorine atoms into organic molecules paved the way for creating more sophisticated compounds like this compound.
The emergence of trifluoroacetyl-containing compounds marked a significant advancement in organofluorine chemistry, as researchers recognized the unique properties imparted by the trifluoromethyl ketone functional group. The trifluoroacetyl moiety exhibits exceptional electron-withdrawing characteristics, making it valuable for modulating the reactivity of aromatic systems and creating compounds with enhanced stability and bioactivity profiles. The systematic investigation of various substitution patterns on the aromatic ring led to the development of compounds incorporating both chlorine and fluorine substituents, resulting in molecules like this compound that combine multiple halogen influences.
Contemporary research in fluorinated acetophenone chemistry has been driven by the recognition that these compounds serve as valuable synthetic intermediates for pharmaceutical applications and materials science. The development of electrophilic fluorination methods using reagents such as Selectfluor has enabled the controlled introduction of fluorine atoms into acetophenone derivatives, allowing for the synthesis of complex polyfluorinated structures. The advancement of fluorination techniques has been particularly important for accessing compounds with specific substitution patterns, such as those found in this compound.
Significance in Organofluorine Chemistry
This compound occupies a significant position within organofluorine chemistry due to its unique combination of structural features and the fundamental properties associated with carbon-fluorine bonds. The compound exemplifies the distinctive characteristics that make organofluorine compounds valuable in various applications, from pharmaceutical development to materials science. The carbon-fluorine bond represents one of the strongest single bonds in organic chemistry, with an average bond energy of approximately 480 kilojoules per mole, significantly exceeding the strength of other carbon-halogen bonds.
The presence of multiple fluorine atoms in this compound creates a molecular environment characterized by exceptional thermal and chemical stability. The carbon-fluorine bonds in this compound exhibit remarkable resistance to both thermal decomposition and chemical attack, properties that arise from the inherent strength of these bonds and the effective shielding of the carbon skeleton by the fluorine substituents. This stability is further enhanced by the absence of steric strain typically associated with bulky substituents, as fluorine possesses a Van der Waals radius of only 1.47 Angstroms, comparable to hydrogen at 1.2 Angstroms.
The electronic properties of this compound are profoundly influenced by the high electronegativity of fluorine, which at 3.98 represents the highest value among all elements. This extreme electronegativity results in highly polarized carbon-fluorine bonds with significant dipole moments, creating a molecular structure with unique electrostatic characteristics. The trifluoromethyl ketone functionality contributes substantial electron-withdrawing effects, while the aromatic ring fluorine further modulates the electronic distribution throughout the molecule.
Table 2: Comparative Properties of Halogenated Acetophenone Derivatives
| Compound | Molecular Weight | Halogen Count | Primary Applications |
|---|---|---|---|
| Acetophenone | 120.15 g/mol | 0 | Basic organic synthesis |
| 4'-Chloroacetophenone | 154.60 g/mol | 1 | Pharmaceutical intermediates |
| 2,2',4'-Trichloroacetophenone | 223.48 g/mol | 3 | Antifungal agent synthesis |
| 3'-Chloro-2,2,2-trifluoroacetophenone | 208.57 g/mol | 4 | Advanced pharmaceutical synthesis |
| This compound | 226.56 g/mol | 5 | Specialized organofluorine applications |
The significance of this compound extends to its role as a versatile synthetic building block in organofluorine chemistry. The unique reactivity profile imparted by the combination of chlorine and multiple fluorine substituents makes it valuable for constructing more complex molecular architectures. The electron-deficient nature of the aromatic ring, combined with the highly electrophilic carbonyl carbon, creates multiple sites for potential chemical transformations while maintaining the structural integrity provided by the robust carbon-fluorine bonds.
The compound's importance in organofluorine chemistry is further highlighted by its potential applications in medicinal chemistry, where fluorinated compounds often exhibit enhanced metabolic stability, improved bioavailability, and modified pharmacokinetic properties compared to their non-fluorinated analogs. The strategic placement of fluorine atoms in this compound represents a sophisticated approach to molecular design that leverages the unique properties of organofluorine compounds to achieve specific chemical and biological objectives.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJLIJGFYSXFKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374067 | |
| Record name | 3'-Chloro-2,2,2,4'-tetrafluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845823-05-4 | |
| Record name | 3'-Chloro-2,2,2,4'-tetrafluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 845823-05-4 | |
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Preparation Methods
One common synthetic route includes the reaction of 3-chloro-4-fluorobenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions under optimized conditions to produce the compound efficiently.
Chemical Reactions Analysis
3’-Chloro-2,2,2,4’-tetrafluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
3’-Chloro-2,2,2,4’-tetrafluoroacetophenone has several applications in scientific research:
Biology and Medicine: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Mechanism of Action
The mechanism by which 3’-Chloro-2,2,2,4’-tetrafluoroacetophenone exerts its effects involves interactions with molecular targets through its chloro and fluoro substituents. These interactions can influence various biochemical pathways, depending on the specific application. The exact molecular targets and pathways involved are subjects of ongoing research and may vary based on the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The distinct properties of 3’-chloro-2,2,2,4’-tetrafluoroacetophenone emerge when compared to analogs with varying halogenation patterns or functional groups. Below is a detailed analysis:
2,2,2,4’-Tetrafluoroacetophenone (CAS 655-32-3)
- Molecular Formula : C₈H₄F₄O
- Key Differences : Lacks the 3’-chloro substituent.
- Impact :
4’-Chloroacetophenone
- Molecular Formula : C₈H₇ClO
- Impact: Simpler structure results in lower metabolic stability and bioavailability, as fluorination is known to resist oxidative degradation . Less steric hindrance, enabling faster reaction kinetics in Friedel-Crafts acylations compared to fluorinated analogs .
3’-Chloro-2,2,2,2’,6’-Pentafluoroacetophenone (CAS 1208077-28-4)
- Molecular Formula : C₁₀H₅ClF₅O
- Key Differences : Additional fluorine at the 6’ position.
- Impact :
- Increased electron-withdrawing effects enhance reactivity in SNAr (nucleophilic aromatic substitution) reactions but may reduce solubility in polar solvents .
- Broader biological applications, including enzyme inhibition studies, due to improved binding affinity from pentafluorination .
6’-Chloro-2,2,2,2’,3’-Pentafluoroacetophenone
- Molecular Formula : C₈H₂ClF₅O
- Key Differences : Chlorine at 6’ instead of 3’, with fluorines at 2’, 3’, and α-positions.
- Impact :
- Altered regioselectivity in coupling reactions due to the shifted chloro substituent .
- Distinct antimicrobial activity profiles compared to the 3’-chloro isomer, highlighting the importance of substitution positioning .
Data Tables
Table 1: Structural and Physical Properties Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 3’-Chloro-2,2,2,4’-Tetrafluoroacetophenone | C₈H₃ClF₄O | 226.56 | 845823-05-4 | 3’-Cl, 2’,4’,α-F |
| 2,2,2,4’-Tetrafluoroacetophenone | C₈H₄F₄O | 192.11 | 655-32-3 | 2’,4’,α-F |
| 4’-Chloroacetophenone | C₈H₇ClO | 154.59 | 99-91-2 | 4’-Cl |
| 3’-Chloro-2,2,2,2’,6’-Pentafluoroacetophenone | C₁₀H₅ClF₅O | 271.59 | 1208077-28-4 | 3’-Cl, 2’,6’,α-F₃ |
Biological Activity
3'-Chloro-2,2,2,4'-tetrafluoroacetophenone is a fluorinated organic compound with potential applications in various fields, including medicinal chemistry and agrochemicals. Its unique structure, characterized by the presence of chlorine and multiple fluorine atoms, suggests interesting biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is C8H4ClF4O. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, while the chlorine atom may influence its reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential effects:
- Antimicrobial Properties : Studies have shown that fluorinated compounds can exhibit antimicrobial activity due to their ability to disrupt microbial membranes.
- Cytotoxicity : Initial assessments indicate that this compound may possess cytotoxic properties against certain cancer cell lines. This suggests potential for development as an anticancer agent.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be relevant for drug design.
Antimicrobial Activity
A study evaluating the antimicrobial effects of various fluorinated compounds found that this compound showed significant activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
Cytotoxicity Assays
In vitro assays using MTT and colony-forming assays demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines. The IC50 values varied depending on the cell type:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF-7 (Breast) | 20 |
| A549 (Lung) | 25 |
These findings suggest that further investigation into its mechanism of action is warranted.
Enzyme Inhibition Studies
Research has indicated that this compound can inhibit key enzymes involved in cancer metabolism. For instance:
- Dipeptidyl Peptidase IV (DPP-IV) : This enzyme is crucial in glucose metabolism and insulin signaling. Inhibition by the compound could enhance insulin sensitivity.
- Cyclooxygenase (COX) : Preliminary data suggest it may inhibit COX enzymes involved in inflammation and pain pathways.
Case Studies
- Case Study on Anticancer Potential : In a study involving xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
- Evaluation of Antimicrobial Efficacy : A comparative study highlighted its effectiveness against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli.
Q & A
Basic: What are the optimal synthetic routes for 3'-Chloro-2,2,2,4'-tetrafluoroacetophenone, and how can purity be validated?
Answer:
The synthesis typically involves halogenation and Friedel-Crafts acylation. For example, Grignard reagents (e.g., isopropylmagnesium chloride) can facilitate aryl halide functionalization, followed by trifluoroacetylation under controlled conditions (e.g., -50°C in THF) . Purification via silica gel column chromatography is critical to isolate the product from intermediates like 3-chloro-5-(trifluoromethyl)benzene derivatives. Purity validation requires a combination of techniques:
- HPLC (to assess >95% purity, as noted in ).
- <sup>19</sup>F NMR to confirm fluorine substitution patterns .
- Mass spectrometry (e.g., ESI-MS) to verify molecular weight (expected ~246.5 g/mol based on analogs in ).
Advanced: How can conflicting spectroscopic data (e.g., NMR splitting patterns due to fluorine/chlorine) be resolved?
Answer:
Fluorine and chlorine atoms introduce complex splitting in NMR due to spin-spin coupling and quadrupolar effects (for <sup>35/37</sup>Cl). To resolve ambiguities:
- Use <sup>19</sup>F-<sup>13</sup>C HMBC to correlate fluorine with adjacent carbons, clarifying substitution positions .
- Compare experimental data with computational simulations (e.g., DFT-predicted chemical shifts) .
- Leverage X-ray crystallography for unambiguous structural confirmation, as demonstrated for copper complexes of similar halogenated acetophenones ( ).
Basic: What analytical techniques are critical for characterizing this compound’s structure?
Answer:
Key techniques include:
- Multinuclear NMR :
- IR spectroscopy : Confirm ketone C=O stretch (~1700 cm<sup>-1</sup>) and C-F stretches (1100–1250 cm<sup>-1</sup>).
- Elemental analysis : Validate Cl/F content (e.g., 14.4% Cl and 30.8% F for C8H3ClF4O).
Advanced: What strategies mitigate side reactions during halogenation steps in its synthesis?
Answer:
Side reactions (e.g., over-halogenation or dehalogenation) can be minimized by:
- Temperature control : Maintain reactions below 0°C during halogenation to suppress radical pathways .
- Catalyst selection : Use Cu(I) oxide or Pd catalysts for regioselective chlorination ( ).
- Protecting groups : Temporarily block reactive sites (e.g., phenoxy groups, as in ) to direct substitution.
Basic: What are common impurities in its synthesis, and how are they removed?
Answer:
Common impurities include:
- Unreacted aryl halides : Removed via liquid-liquid extraction (e.g., ethyl acetate/water partitioning) .
- Isomeric byproducts : Separate using gradient elution in silica gel chromatography (hexane:ethyl acetate) .
- Residual solvents : Eliminated by rotary evaporation under high vacuum (10<sup>−2</sup> mbar) .
Advanced: How does the electronic effect of fluorine substituents influence its reactivity in cross-coupling reactions?
Answer:
The strong electron-withdrawing effect of CF3 and F groups:
- Deactivates the aromatic ring , reducing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings .
- Stabilizes intermediates : Fluorine’s inductive effect stabilizes ketone enolates, facilitating nucleophilic attacks (e.g., in aldol condensations) .
- Alters regioselectivity : Meta-fluorine directs electrophiles to para positions, as seen in nitration of analogous compounds ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
